molecular formula C17H12ClNO B14588052 3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 61139-56-8

3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14588052
CAS No.: 61139-56-8
M. Wt: 281.7 g/mol
InChI Key: CDSPJJPZSBNJCS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

  • Formation of the Isoindolinone Core: : The isoindolinone core can be synthesized through a cyclization reaction involving an ortho-substituted benzamide and an appropriate alkyne or alkene. This reaction is often catalyzed by transition metals such as palladium or copper under mild conditions.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable chlorobenzene derivative with a nucleophile, such as an amine or an alcohol, under basic conditions.

  • Addition of the Propynyl Group: : The propynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the propynyl group, to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the chlorophenyl group or the isoindolinone core to yield reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.

    Reduction: Reduced derivatives such as alcohols and amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a methyl group instead of chlorine.

    3-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one may impart unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities. The propynyl group also adds to the compound’s versatility in synthetic applications, allowing for further functionalization and derivatization.

Properties

CAS No.

61139-56-8

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-prop-2-ynyl-2H-isoindol-1-one

InChI

InChI=1S/C17H12ClNO/c1-2-11-17(12-7-9-13(18)10-8-12)15-6-4-3-5-14(15)16(20)19-17/h1,3-10H,11H2,(H,19,20)

InChI Key

CDSPJJPZSBNJCS-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(C2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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